4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Overview
Description
The compound “4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine” is also known as GYKI 52895 . It is a type of chemical entity and a subclass of chemical compounds . The chemical formula is C₁₇H₁₇N₃O₂ .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: CC1CC2=CC3=C (C=C2C (=NN1)C4=CC=C (C=C4)N)OCO3 . This represents the arrangement of atoms and their bonds.Physical And Chemical Properties Analysis
The compound has a mass of 295.132 dalton . Its physical and chemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 494.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 76.2±3.0 kJ/mol and a flash point of 252.8±31.5 °C . The compound has 5 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Anticonvulsant Agent Research
- 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine has been explored for its anticonvulsant properties. Studies found that similar compounds showed promising results as anticonvulsant agents in mice, indicating potential for further research in this field (Zappalà et al., 2004).
Neuroprotectant and Muscle Relaxant
- Research has also explored the compound's utility as a neuroprotectant and muscle relaxant. Talampanel, a derivative, demonstrated effects as an antiepileptic, neuroprotectant, and skeletal muscle relaxant, highlighting its broad therapeutic potential (Erdélyi et al., 2003).
Inhibitor of GABA(A) Alpha 5 Receptor
- The compound and its derivatives were studied as inhibitors of the GABA(A) alpha 5 receptor, suggesting applications in enhancing cognitive performance and possibly treating cognitive impairments (Ling et al., 2015).
Pesticidal Activities
- Some benzodiazepine derivatives, related to 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine, were synthesized and evaluated for insecticidal and fungistatic activities. This suggests potential applications in agricultural pest control (Khan et al., 1995).
Antiepileptic Drug Synergy
- The compound has been studied for its synergistic effects with other antiepileptic drugs, potentially leading to more effective epilepsy treatments (Swiader et al., 2003).
Role in Bipolar Disorder
- Research into its role in bipolar disorder, particularly in the modulation of hippocampal synaptic AMPA receptors, suggests potential therapeutic applications for mood disorders (Du et al., 2008).
Enhancement of Anticonvulsant Effects
- The compound was found to enhance the anticonvulsant effects of diazepam, providing insights into novel approaches for drug-resistant epilepsy or status epilepticus treatment (Borowicz et al., 2000).
properties
IUPAC Name |
4-(8-methyl-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8,10,19H,6,9,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTITSBNGSVQNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921385 | |
Record name | 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine | |
CAS RN |
114460-08-1, 869360-93-0 | |
Record name | Benzenamine, 4-(8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GYKI-52895 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869360930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GYKI-52895 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7KSE29GCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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